1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide
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Overview
Description
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloroacetyl group, a cyclopropyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of L-proline with chloroacetyl chloride in the presence of an acid-binding agent to form an intermediate, which is then further reacted with cyclopropylamine and sulfonamide . The reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and catalysts such as sulfuric acid .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with amines and alcohols, forming amides and esters
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. .
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the cleavage of the chloroacetyl group
Common reagents used in these reactions include chloroacetyl chloride, sulfuric acid, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: It is employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The cyclopropyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
Chloroacetyl chloride: A simpler compound used as a reagent in the synthesis of more complex molecules
Sulfonamide derivatives: Compounds like sulfathiazole and sulfanilamide, which have different substituents and are used for various medicinal purposes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c10-5-9(13)12-4-3-8(6-12)16(14,15)11-7-1-2-7/h7-8,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZNKRJHOSZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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